molecular formula C18H25N5O4 B3013454 methyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate CAS No. 876151-28-9

methyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate

Cat. No. B3013454
CAS RN: 876151-28-9
M. Wt: 375.429
InChI Key: LARHZUYMNNDOBE-UHFFFAOYSA-N
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Description

The compound , methyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate, appears to be a complex purine derivative with potential relevance in the field of medicinal chemistry. While the provided papers do not directly discuss this compound, they offer insights into the synthesis and properties of related purine and pyrimidine derivatives, which can be extrapolated to hypothesize about the subject compound.

Synthesis Analysis

The synthesis of related purine and pyrimidine nucleoside derivatives is described in the first paper, where a highly concise method is employed. The synthesis involves a carbenoid insertion reaction using rhodium(II) acetate dimer and CuSO4, followed by a Grignard reaction with ethynylmagnesium bromide, which shows exclusive diastereoselectivity . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities with the purine and pyrimidine derivatives mentioned.

Molecular Structure Analysis

The molecular structure of the compound likely features multiple chiral centers, similar to the methylbicyclo[3.1.0]hexanone described in the first paper . The presence of these chiral centers would significantly influence the compound's reactivity and interactions with biological targets. The stereochemistry of these centers would be a critical aspect of the molecular structure analysis.

Chemical Reactions Analysis

The first paper also provides insight into the reactivity of purine and pyrimidine derivatives, particularly in the context of N-alkylation . The compound may undergo similar reactions, with the potential for selective alkylation at specific nitrogen atoms within the purine moiety. The steric hindrance mentioned in the paper could also be relevant for the subject compound, affecting its reactivity and the outcome of chemical reactions.

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of the compound , the properties of similar compounds can be inferred. For instance, the presence of a cyclohexyl group and a purine/pyrimidine core in the compound suggests it would have a certain degree of lipophilicity, which could affect its solubility and pharmacokinetic profile. The compound's stability, melting point, and solubility would be key physical properties to analyze, potentially influenced by the presence of the acetate ester group.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate and related compounds are primarily used in the synthesis of various heterocyclic systems. For instance, one study describes the use of similar compounds in the synthesis of substituted fused pyrimidinones, pyrimidopyridazinones, and other heterocycles (Toplak et al., 1999). Similarly, another research discusses the synthesis of 7,8-dihydro-8-methylpterin and 9-methylguanine 7-oxide, underlining the compound's role in purine synthesis (Brown et al., 1977).

Pharmacological Research

Although excluding information related to drug use, dosage, and side effects, it's important to note that these compounds often serve as precursors or intermediates in the synthesis of potential pharmacological agents. For instance, studies have explored the synthesis of acyclic nucleoside analogues, which are significant in antiviral and antimicrobial research (Robins et al., 1984).

Advanced Organic Synthesis

These compounds are also pivotal in advanced organic synthesis. Studies illustrate their use in creating a variety of organic structures, such as pyrido[1,2-a]pyrimidin-4-ones and pyrimidin-2,4-diones, often employing novel synthetic methodologies and reactions (Meshcheryakova et al., 2014). This highlights their versatility and importance in organic chemistry research.

Biological Activity Studies

While avoiding details on drug usage and side effects, research has been conducted to explore the biological activities of compounds synthesized using methyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate. For example, studies on acetylhydrazones and acetanilides derived from similar pyrimidin-2,4-diones have been conducted to assess their antimicrobial and antifungal activities (Meshcheryakova et al., 2015).

properties

IUPAC Name

methyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4/c1-20-15-14(16(25)23(18(20)26)11-13(24)27-2)22-10-6-9-21(17(22)19-15)12-7-4-3-5-8-12/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARHZUYMNNDOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3CCCN(C3=N2)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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